N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide
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Overview
Description
N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound features a piperazine ring, a pyridine ring, and a prop-2-enamide group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide typically involves the reaction of 6-(3-oxopiperazin-1-yl)pyridine with prop-2-enamide under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve optimal yields. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and research articles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency, yield, and cost-effectiveness. Industrial methods often incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance production capabilities.
Chemical Reactions Analysis
Types of Reactions
N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including tuberculosis and cancer.
Industry: The compound may be used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of piperazine and pyridine, such as:
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-11(17)15-9-3-4-10(14-7-9)16-6-5-13-12(18)8-16/h2-4,7H,1,5-6,8H2,(H,13,18)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUCNYGOKASGQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN=C(C=C1)N2CCNC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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